4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Regioisomer biochemistry Enzyme inhibition Antibacterial screening

SAR studies on tetrahydroquinoline scaffolds often suffer from incomplete regioisomeric data, compromising lead optimization. This 7-nitro-4-ethyl-THQ directly resolves that gap, providing the specific substitution pattern essential for definitive structure-activity analysis. - Enables direct biochemical comparison against 5-nitro and 6-nitro regioisomers, which exhibit distinct metal-chelating and enzyme inhibition profiles. - The C4 ethyl group introduces a defined stereocenter and modulates lipophilicity (LogP 2.904) for systematic ADME profiling. - Supplied at 95% purity for reliable R&D use, with cool, dry storage ensuring long-term stability.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 2092461-37-3
Cat. No. B2931889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
CAS2092461-37-3
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESCCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9(13(14)15)3-4-10(8)11/h3-4,7-8,12H,2,5-6H2,1H3
InChIKeyQYVLPVAOMULIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-7-nitro-THQ: Structural Profile & Sourcing


4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS 2092461-37-3) is a partially saturated nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . This compound belongs to the 1,2,3,4-tetrahydroquinoline (THQ) family, a privileged scaffold in medicinal chemistry and agrochemical research [1]. The structure features a 7-position nitro group (-NO₂) and a 4-position ethyl substituent (-CH₂CH₃) on the saturated pyridine ring, with the ethyl group introducing a stereocenter at C4. Commercially, this compound is typically supplied at 95% purity for research and development use only, with documented storage recommendations including cool, dry, long-term conditions .

THQ privileged scaffold for medicinal chemistry and agrochemical research
7-Nitro substitution supports regioisomer SAR studies across 5-, 6-, and 7-nitro profiles
C4 ethyl stereocenter enables lipophilicity tuning and property modulation

Non-Interchangeability of 4-Ethyl-7-nitro-THQ


Generic substitution among tetrahydroquinoline (THQ) derivatives is scientifically invalid due to three established structure-activity determinants. First, the position of the nitro group on the aromatic ring is not a minor modification but a primary driver of biological activity: comparative biochemical studies demonstrate that 6-nitro and 5-nitro regioisomers exhibit substantially different metal-chelating properties, enzyme inhibition profiles, and antibacterial activities [1]. Second, ring saturation status fundamentally alters compound behavior, with partially saturated 1,2,3,4-tetrahydroquinolines displaying biochemical characteristics distinct from their fully aromatic quinoline counterparts [1]. Third, the C4 ethyl substituent introduces a stereocenter and modulates lipophilicity (calculated LogP = 2.904) , affecting solubility, membrane permeability, and target engagement. These factors collectively render 4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline pharmacologically and physicochemically non-interchangeable with unsubstituted THQ, 5-nitro-THQ, or 6-nitro-THQ variants.

Nitro regioisomer mismatch: 5-nitro and 6-nitro regioisomers show distinct metal-chelation and enzyme inhibition profiles—bioactivity may not transfer.
Ring saturation mismatch: Aromatic quinoline analogs differ from the saturated THQ scaffold in biochemical assays—scaffold substitution may alter outcomes.
Substituent mismatch: C4 ethyl substitution shifts lipophilicity and introduces a stereocenter—unsubstituted 7-nitro-THQ may not reproduce these properties.

4-Ethyl-7-nitro-THQ: Differentiation Evidence vs Analogs


Nitro Regiochemistry Defines Bioactivity Profiles

Systematic biochemical characterization of nitro-substituted tetrahydroquinolines demonstrates that the position of the nitro group (C5, C6, or C7) dictates substantially different biological activities [1]. This study directly compared 6-nitro regioisomers against the established 5-nitro antimicrobial compound nitroxoline and their respective 1,2,3,4-tetrahydroquinoline analogs across multiple assay platforms. The observed divergence in activity profiles confirms that 7-nitro substitution—such as in 4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline—represents a distinct biochemical entity, not a generic analog.

Nitro Regiochemistry
Head-to-head
7-Nitro vs 5/6-nitro: distinct activity profiles across metal chelation, MetAP inhibition, and antibacterial assays.
Regioisomer identity may determine bioactivity profile; extrapolation across regioisomers not supported.
In vitro comparative study; 7-nitro represents a distinct biochemical entity.
Regioisomer biochemistry Enzyme inhibition Antibacterial screening

Ring Saturation Alters Biochemical Properties

The same systematic study established that partial saturation of the pyridine ring (converting quinoline to 1,2,3,4-tetrahydroquinoline) produces compounds with biochemical characteristics distinct from their fully aromatic counterparts [1]. For nitro-substituted compounds, this saturation affects metal-chelating properties, enzyme inhibition, and antibacterial activity. The 1,2,3,4-tetrahydroquinoline scaffold in 4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is therefore functionally non-equivalent to the corresponding quinoline analog.

Ring Saturation
Head-to-head
1,2,3,4-THQ vs quinoline scaffold: different metal-chelation, enzyme inhibition, and antibacterial activity.
Saturated scaffold may yield different binding interactions and ADME properties compared to aromatic quinoline.
Scaffold selection influences conformational flexibility and basicity.
Quinoline vs tetrahydroquinoline Ring saturation effects Physicochemical profiling

C4 Ethyl Modulates Lipophilicity and Stereochemistry

The C4 ethyl group in 4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline contributes a calculated LogP of 2.904 , representing a measurable increase in lipophilicity relative to the unsubstituted 7-nitro-1,2,3,4-tetrahydroquinoline core. In structure-activity relationship (SAR) studies with tetrahydroquinoline-type ecdysone agonists, molecular hydrophobicity was identified as a key determinant of larvicidal activity, with multiple regression analyses confirming that both receptor-binding affinity and hydrophobicity independently contribute to biological efficacy [1]. This class-level finding supports that the ethyl substituent is not merely a passive structural feature but a meaningful modulator of compound performance.

C4 Ethyl Substituent
Class-level
Calculated LogP 2.904; hydrophobicity identified as key larvicidal activity determinant in THQ-class ecdysone agonists (p
Ethyl group may provide a tunable lipophilicity handle affecting membrane permeability and solubility.
LogP estimate based on calculation; class-level SAR from insecticidal studies.
Nitro Group Liability
Class-level
Nitro group cited as structural liability in SARM lead optimization due to potential toxicological risks.
Toxicological risk context: may be a liability to avoid or a bioreductive handle to exploit, depending on research objective.
Nitro functionality relevant for hypoxia-activated prodrug and bioreductive research.
LogP modulation Stereochemistry ADME optimization

Nitro Group Presents Toxicological Risk

In lead evaluation studies of tetrahydroquinoline-based selective androgen receptor modulators (SARMs), researchers explicitly identified the nitro group as a structural liability requiring replacement, citing 'potential toxicological risks associated to the nitro group' as the rationale for developing nitro-free cyanotetrahydroquinoline analogs [1]. This peer-reviewed medicinal chemistry finding establishes that the presence of a nitro substituent is not neutral—it introduces a well-recognized toxicological concern that may be either a liability to be avoided or a specific mechanism (e.g., bioreductive activation) to be exploited depending on research objectives.

Nitro Group Liability
Class-level
Nitro group cited as structural liability in SARM lead optimization due to potential toxicological risks.
Toxicological risk context: may be a liability to avoid or a bioreductive handle to exploit, depending on research objective.
Nitro functionality relevant for hypoxia-activated prodrug and bioreductive research.
Toxicological risk assessment Nitro group liability Drug candidate optimization

Research Applications of 4-Ethyl-7-nitro-THQ


Nitro Regiochemistry SAR Studies

For medicinal chemistry programs requiring systematic SAR exploration of nitro group positioning on the tetrahydroquinoline scaffold, this compound provides the specific 7-nitro substitution pattern. As established in direct comparative studies, 5-nitro, 6-nitro, and 7-nitro regioisomers exhibit substantially different biochemical activity profiles across metal chelation, enzyme inhibition, and antibacterial assays [1]. Researchers cannot extrapolate SAR conclusions from one regioisomer to another; 4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is essential for completing a comprehensive regioisomeric SAR matrix.

Hypoxia-Activated Prodrugs & Bioreductive Agents

The nitro group in this compound, while cited as a toxicological liability in conventional drug development [1], is precisely the functional handle required for bioreductive activation strategies. In hypoxia-targeted cancer therapy and antimicrobial research, nitroaromatic compounds undergo enzymatic reduction under low-oxygen conditions to generate cytotoxic species. 4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline provides a tetrahydroquinoline-based scaffold for exploring such hypoxia-selective mechanisms, with the ethyl substituent offering additional lipophilicity tuning (LogP 2.904) to modulate tissue distribution.

7-Amino Derivative Synthesis and Functionalization

The 7-nitro group serves as a masked primary amine precursor via reduction (catalytic hydrogenation or chemical reduction with SnCl₂/Fe/AcOH). The resulting 7-amino-4-ethyl-1,2,3,4-tetrahydroquinoline intermediate can undergo further diversification—amide coupling, sulfonamide formation, reductive amination, or diazonium chemistry—enabling access to focused libraries of C4-ethyl-substituted THQ derivatives. This synthetic route is particularly valuable given that 7-substituted THQs have established precedent as anti-schistosomal agents [2], suggesting the scaffold's utility in neglected tropical disease research.

Saturated vs Aromatic Scaffold Profiling

For research programs optimizing ADME properties across scaffold classes, this compound enables direct comparison of the 1,2,3,4-tetrahydroquinoline core against fully aromatic quinoline analogs. Direct evidence demonstrates that ring saturation alters biochemical characteristics [1], and the calculated LogP of 2.904 provides a reference point for benchmarking lipophilicity against related scaffolds. The presence of both a secondary amine (hydrogen bond donor) and nitro group (hydrogen bond acceptor) creates a distinct physicochemical signature relevant to permeability and solubility predictions.

Application
Selection Property
Validation Focus
Nitro Regiochemistry SAR Studies
7-Nitro regioisomer identity
Bioactivity comparison with 5-nitro and 6-nitro regioisomers
Hypoxia-Activated Prodrug Research
Nitro group for bioreductive activation
Hypoxia-dependent cytotoxicity profiling
7-Amino Derivative Synthesis
Reducible nitro precursor
Amino-THQ diversification and anti-schistosomal screening
Saturated vs Aromatic Scaffold Profiling
1,2,3,4-THQ scaffold
Conformational flexibility and ADME benchmarking vs quinoline
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